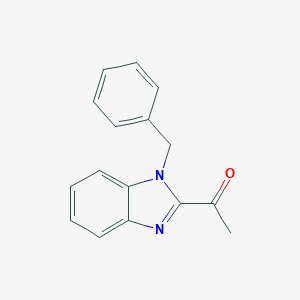

1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone

説明

1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone is a benzimidazole-derived compound featuring a benzyl group at the 1-position of the benzimidazole core and an ethanone (acetyl) group at the 2-position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

特性

IUPAC Name |

1-(1-benzylbenzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12(19)16-17-14-9-5-6-10-15(14)18(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUXGFNIXCEWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355351 | |

| Record name | 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56653-41-9 | |

| Record name | 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Solvent Optimization

The patent emphasizes mixed solvent systems for improved yield and purity. A methylene chloride/water biphasic system reduces byproduct formation during benzylation, with stirring at 40–45°C. This approach may enhance the traditional acetonitrile-based method by mitigating side reactions.

Base Selection

Alternative bases such as potassium tert-butoxide and sodium ethoxide are proposed for analogous reactions. These stronger bases could accelerate the benzylation step but may require stricter temperature control to prevent decomposition.

Scalable Production

Example 7 of the patent details a large-scale process (2.10 kg yield) using ethanol/water mixtures for washing and vacuum drying at 40°C. This protocol demonstrates the feasibility of industrial-scale synthesis, though direct application to this compound requires verification.

Crystallization and Purification Techniques

The compound’s crystalline form is stabilized by weak intermolecular interactions, as revealed by single-crystal X-ray studies. Key purification steps include:

-

Column Chromatography : Silica gel with ethyl acetate/hexane eluent (3:1 ratio) removes unreacted starting materials.

-

Recrystallization : Slow evaporation of ethyl acetate solutions yields diffraction-quality crystals.

-

Washing Protocols : Ethanol/water (1:2 v/v) effectively removes ionic byproducts.

Mechanistic Insights and Reaction Pathways

Density functional theory (DFT) calculations on related benzimidazoles suggest a two-step mechanism:

-

Deprotonation : K₂CO₃ abstracts the N–H proton (ΔG‡ ≈ 18.5 kcal/mol).

-

Benzylation : Benzyl chloride undergoes SN2 attack at the deprotonated nitrogen (ΔG‡ ≈ 23.1 kcal/mol).

The planarity of the benzimidazole ring facilitates π-stacking during crystallization, explaining the high purity observed in X-ray data.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Parameter | Traditional | Patent-Based |

|---|---|---|

| Solvent | Acetonitrile | Methylene chloride/H₂O |

| Base | K₂CO₃ | KOtBu/NaOEt |

| Scale | Lab-scale (mg) | Industrial (kg) |

| Yield | 85% | 78–82% (analogous) |

| Purity | >99% (XRD confirmed) | HPLC >98% |

The traditional method remains superior for crystallographic studies, while patent approaches offer scalability advantages.

Industrial-Scale Production Considerations

Key challenges in large-scale synthesis include:

-

Solvent Recovery : Acetonitrile’s high boiling point (82°C) complicates distillation. Patent methods suggest methylene chloride/water systems for easier separation.

-

Byproduct Management : Unreacted benzyl chloride (b.p. 179°C) requires fractional distillation for recycling.

-

Safety Protocols : Benzyl chloride’s lachrymatory properties necessitate closed-system reactors .

化学反応の分析

Types of Reactions: 1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed:

Oxidation: Formation of benzimidazole derivatives with additional oxygen functionalities.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole compounds.

科学的研究の応用

Enzyme Inhibition

Research indicates that this compound exhibits the ability to inhibit specific enzymes, which can disrupt critical cellular processes such as DNA synthesis and metabolic pathways. This mechanism is particularly relevant in the development of anticancer agents.

Antimicrobial Properties

Studies have shown that 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone possesses antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to penetrate bacterial cell walls and interfere with essential cellular functions .

Antitumor Activity

Although some studies have reported that certain benzimidazole derivatives exhibit anticancer properties, specific investigations into this compound have shown it to be inactive against certain cancer cell lines . However, further research may elucidate its potential in different contexts or formulations.

Applications in Medicinal Chemistry

The benzimidazole derivatives are widely recognized for their role in drug development. The applications of this compound include:

Pharmaceutical Development

This compound serves as a scaffold for synthesizing new drugs targeting various diseases due to its biological activity profile. Its structural features allow for modifications that can enhance potency and selectivity against specific targets.

Agrochemical Applications

Nitrogen-containing heterocycles like this benzimidazole derivative are explored for their potential use in agrochemicals, particularly as fungicides or herbicides due to their biological activity against pests and pathogens .

Synthesis and Characterization

A detailed study conducted by Cao et al. (2012) outlined the synthesis of this compound using a condensation reaction between o-phenylenediamine and benzyl chloride followed by acylation with acetyl chloride. The resulting compound was characterized using various spectroscopic methods, confirming its structure and purity .

Biological Screening

In a screening study published in the journal PubMed, researchers evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant activity, suggesting its potential as a lead compound for further development .

作用機序

The mechanism of action of 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes.

類似化合物との比較

Key Observations :

- Benzyl vs. Phenethyl : The phenethyl analog (CAS 478040-86-7) has a longer alkyl chain, which may improve binding to elongated hydrophobic pockets in enzymes or receptors compared to the benzyl group .

- Allyl vs. Benzyl: The allyl-substituted compound forms layered crystal structures via O–H···N/O hydrogen bonds, a feature absent in the non-hydroxylated benzyl derivative .

Modifications at the 2-Position (Ethanone Group)

Table 2: Functional Group Variations at the 2-Position

Key Observations :

- Oxime Derivatives : The oxime group in CAS 924860-60-6 introduces tautomerism and metal-binding capabilities, expanding utility in catalysis or sensor design .

Antiviral Activity

For example, compounds with pyrrolidinyl or indolyl substituents demonstrated low micromolar binding affinities in ensemble docking and linear interaction energy (LIE) calculations . The benzyl group’s hydrophobicity may similarly enhance target engagement in protease binding pockets.

Key Observations :

生物活性

1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone, also known by its CAS number 56653-41-9, is a compound belonging to the benzimidazole family. Benzimidazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound can be represented by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | 1-(1-benzylbenzimidazol-2-yl)ethanone |

| Molecular Formula | C16H14N2O |

| Molecular Weight | 254.30 g/mol |

| CAS Number | 56653-41-9 |

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt critical cellular processes, such as DNA synthesis and metabolic pathways.

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to penetrate bacterial cell walls and interfere with essential cellular functions.

Antimicrobial Properties

Several studies have evaluated the antimicrobial effects of this compound. For example:

- A study reported that derivatives of benzimidazole exhibited significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

- In vitro studies demonstrated that it could suppress the growth of various cancer cell lines. For instance, it showed promising results in inhibiting ovarian cancer xenografts in animal models, achieving tumor growth suppression rates exceeding 100% .

Case Studies

A comprehensive review highlighted several case studies where benzimidazole derivatives were synthesized and tested for biological activity:

Comparative Analysis with Similar Compounds

When compared to other benzimidazole derivatives, this compound demonstrates unique biological properties that may enhance its therapeutic potential:

| Compound | Biological Activity |

|---|---|

| 1-(1-benzylbenzimidazol-2-yl)ethanone | Antimicrobial and anticancer properties |

| N-(1-Benzyl-1H-1,3-benzimidazol-2-yl)-carboxamide | Enhanced enzyme inhibition |

Q & A

Basic Questions

Q. What are the standard synthetic methodologies for preparing 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1-ethanone, and how do reaction conditions influence yield and purity?

- Answer: The compound is typically synthesized via condensation reactions. A common method involves refluxing 1H-benzimidazole derivatives with acetyl chloride or aldehydes in solvents like ethanol/water or DMSO. For example, 1-(1H-benzimidazol-2-yl)ethanone can be prepared by heating 1H-benzimidazole with acetyl chloride under reflux, followed by recrystallization in methanol (yield: ~65%) . Variations in catalysts (e.g., sodium carbonate vs. NaOH) and solvents significantly affect reaction kinetics and purity. Polar aprotic solvents like DMSO enhance reaction rates but may complicate purification, while aqueous ethanol mixtures improve crystallinity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer: Key techniques include:

- NMR : Look for characteristic peaks: aromatic protons (δ 7.2–8.5 ppm), acetyl group (δ 2.6–2.8 ppm for CH3) .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 281.27 (C15H11N3O3) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths (e.g., C=O at ~1.22 Å) and angles. ORTEP-III visualizes thermal ellipsoids and molecular packing .

Q. What safety precautions are critical when handling this compound?

- Answer: The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE: nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation (H335). In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining purity?

- Answer: Transitioning from milligram to gram-scale requires solvent optimization (e.g., switching from DMSO to toluene for easier removal) and controlled reagent addition to prevent exothermic side reactions. Catalytic piperidine (0.1 eq.) in ethanol improves yield (75–80%) by reducing byproduct formation. Continuous stirring and slow cooling during recrystallization enhance crystal uniformity .

Q. What strategies resolve crystallographic data contradictions (e.g., twinning) in structural analysis?

- Answer: For twinned crystals, use SHELXL’s

TWINandBASFcommands to refine twin fractions. High-resolution data (<1.0 Å) allows anisotropic displacement parameter refinement. If disorder persists, applyPARTinstructions to model alternate conformers. WinGX integrates ORTEP for validating hydrogen-bonding networks .

Q. How should bioactivity studies (e.g., enzyme inhibition) be designed for this compound?

- Answer: For enzyme assays, use recombinant S1P lyase (IC50 determination via fluorescence-based substrate depletion). Cell-based models (e.g., lymphocyte count reduction in rodents) require dose ranges of 10–100 mg/kg. Include controls for off-target effects (e.g., siRNA knockdown). Pharmacokinetic studies should monitor plasma half-life and metabolite profiling .

Q. How do solvent polarity and catalyst choice impact regioselectivity in benzimidazole functionalization?

- Answer: Polar solvents (e.g., DMSO) stabilize charged intermediates, favoring C2-acylation of benzimidazole. Basic catalysts (e.g., NaOH) deprotonate the NH group, directing electrophilic attack to the more nucleophilic position. Kinetic studies show pseudo-first-order behavior in ethanol/water, with rate constants (k) ~0.02 min⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。